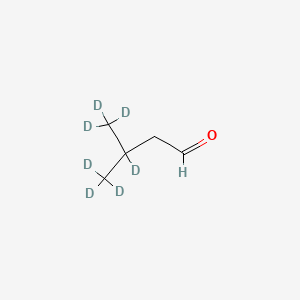

iso-Valeraldehyde-D7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

iso-Valeraldehyde-D7, also known as 3-Methylbutanal-D7, is a stable isotope-labeled compound. It is a deuterated form of iso-Valeraldehyde, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a reference standard in analytical chemistry due to its stable isotopic labeling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of iso-Valeraldehyde-D7 typically involves the deuteration of iso-Valeraldehyde. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure complete deuteration. The product is then purified through distillation or chromatography to achieve the desired isotopic purity .

Análisis De Reacciones Químicas

Types of Reactions

iso-Valeraldehyde-D7, like other aldehydes, undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Conditions often involve the use of nucleophiles such as Grignard reagents.

Major Products Formed

Oxidation: Forms 3-methylbutanoic acid.

Reduction: Forms 3-methylbutanol.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

iso-Valeraldehyde-D7 is widely used in scientific research, including:

Analytical Chemistry: As a stable isotope-labeled standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: In metabolic studies to trace biochemical pathways.

Medicine: In pharmacokinetic studies to understand drug metabolism.

Industry: In the production of flavors and fragrances due to its aroma-active properties

Mecanismo De Acción

The mechanism of action of iso-Valeraldehyde-D7 is primarily related to its role as a stable isotope-labeled compound. It does not exert biological effects by itself but serves as a tracer in various analytical and biochemical studies. The deuterium atoms in this compound allow for precise tracking and quantification in complex mixtures using techniques like mass spectrometry .

Comparación Con Compuestos Similares

Similar Compounds

iso-Valeraldehyde: The non-deuterated form, used in similar applications but lacks the isotopic labeling.

3-Methylbutanal: Another aldehyde with similar chemical properties but without deuterium labeling

Uniqueness

The uniqueness of iso-Valeraldehyde-D7 lies in its stable isotopic labeling, which provides enhanced accuracy and precision in analytical measurements. This makes it particularly valuable in research applications where precise quantification is essential .

Actividad Biológica

Introduction

iso-Valeraldehyde-D7 (CAS: 1394230-51-3) is a deuterated variant of iso-valeraldehyde, a compound known for its applications in organic synthesis and as a flavoring agent. This article explores the biological activity of this compound, focusing on its chemical properties, biological interactions, and potential applications based on current research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C5H3D7O |

| Molecular Weight | 93.18 g/mol |

| Density | 0.8 ± 0.1 g/cm³ |

| Boiling Point | 93.5 ± 8.0 °C at 760 mmHg |

| Flash Point | -1.7 ± 0.0 °C |

| LogP | 1.25 |

These properties indicate that this compound is a volatile compound with significant potential for interactions in biological systems.

Olfactory Responses

Recent studies have highlighted the role of this compound in olfactory signaling. A study published in eLife demonstrated that iso-Valeraldehyde and its deuterated form activate olfactory receptors, leading to distinct neuronal responses in the olfactory bulb. The research found that higher concentrations of this compound activated a greater number of glomeruli compared to lower concentrations, suggesting its potential as a significant odorant in sensory biology .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest that while iso-valeraldehyde can be irritating to the skin and respiratory tract, the deuterated variant may exhibit different toxicity profiles due to isotopic substitution. Research into occupational exposure has shown that similar aldehydes can cause contact dermatitis and respiratory issues in sensitive individuals . Therefore, further toxicological studies specifically targeting this compound are necessary to establish safe exposure levels.

Study on Sensory Neuron Activation

A recent study investigated how different concentrations of various aldehydes, including this compound, affect sensory neuron activation patterns in mice. The results indicated that:

- Low Concentration (1 µM) : Activation of fewer glomeruli (average of 2).

- Medium Concentration (10 µM) : Activation increased to an average of 5 glomeruli.

- High Concentration (100 µM) : Significant activation was observed with an average of 12 glomeruli being engaged.

This study underscores the potential for this compound to serve as a model compound for exploring olfactory receptor dynamics and sensory processing .

Antimicrobial Efficacy Assessment

In another relevant study assessing the antimicrobial properties of various aldehydes, it was found that compounds structurally similar to iso-Valeraldehyde exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The study suggested that further exploration into deuterated forms might yield compounds with improved efficacy due to altered reactivity profiles .

Propiedades

IUPAC Name |

3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i1D3,2D3,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHRJJRRZDOVPD-TXVPSQRDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CC=O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.